molecular formula C4H2BrClS B1271852 2-Bromo-3-chlorothiophene CAS No. 77893-68-6

2-Bromo-3-chlorothiophene

Cat. No. B1271852
CAS RN: 77893-68-6
M. Wt: 197.48 g/mol
InChI Key: MHRHSJIWGVBMLY-UHFFFAOYSA-N
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Description

2-Bromo-3-chlorothiophene is a halogenated thiophene, a compound that includes both bromine and chlorine atoms attached to a thiophene ring. Thiophenes are sulfur-containing five-membered aromatic rings that are structurally similar to benzene but with one of the carbon atoms replaced by sulfur. The presence of halogens on the thiophene ring can significantly alter the chemical and physical properties of the compound, making it a valuable intermediate in organic synthesis and materials science .

Synthesis Analysis

The synthesis of halogenated thiophenes, such as 2-bromo-3-chlorothiophene, often involves the use of halogenated precursors and catalysts to facilitate the introduction of halogen atoms onto the thiophene ring. For instance, the synthesis of 2-bromo-3-chlorothiophene can be achieved through nucleophilic aromatic substitution using cyanocupper, followed by fluorination, hydrolysis, and decarboxylation to yield the desired product . Additionally, bromocyclization processes have been employed to synthesize polyhalogenated benzothiophenes, which can be further functionalized at the halogen positions .

Molecular Structure Analysis

The molecular structure of 2-bromo-3-chlorothiophene and related compounds has been studied using various spectroscopic techniques. For example, the vibrational spectra of 2-bromo-3-chloro-1-propene, a compound with a similar halogen substitution pattern, have been recorded, revealing information about the conformations and the intensity variations between different states of matter . Electron diffraction studies have also been conducted to determine the molecular structure and conformational composition of related halogenated propenes in the gas phase .

Chemical Reactions Analysis

Halogenated thiophenes like 2-bromo-3-chlorothiophene are versatile intermediates in chemical reactions. They can undergo nucleophilic aromatic substitution, as well as participate in cross-coupling reactions and Diels-Alder reactions, which are useful for constructing more complex molecular architectures . Additionally, the presence of halogens can promote regioselective catalytic reactions, such as gold-catalyzed rearrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-3-chlorothiophene are influenced by the presence of the bromine and chlorine atoms. These halogens can affect the compound's boiling point, melting point, solubility, and reactivity. The vibrational spectra provide insights into the compound's physical state and conformational preferences . Furthermore, the halogen atoms on the thiophene ring can enhance the material's ability to participate in polymerization reactions, leading to high molecular weight and regioregular polymers with potential applications in materials science .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-3-chlorothiophene has been utilized in various synthesis processes and chemical reactions. It reacts with magnesium in the presence of 1,2-dibromoethane to yield 2-halo-3-thiophene magnesium halide, which is a useful route to 2,3-disubstituted thiophenes with an electron-withdrawing group in the 3-position (Gronowitz & Pettersson, 1976). Moreover, 2-bromo-3-chlorothiophene undergoes nucleophilic aromatic substitution using cyanocupper to synthesize 2-cyano-3-chlorothiophene, which can be further processed to produce 3-fluorothiophene (Kassmi, Fache, & Lemaire, 1994).

Electrochemical Studies

In electrochemical research, 2-bromo-3-chlorothiophene has been studied for its reduction at carbon cathodes in dimethylformamide. This study revealed insights into the electrochemical behavior of mono- and dihalothiophenes and provided a deeper understanding of their reaction mechanisms (Mubarak & Peters, 1996).

Photodissociation Dynamics

The compound has been explored in the field of photodissociation dynamics. Researchers studied the behavior of halogen-substituted thiophenes, including 2-bromo-3-chlorothiophene, under specific conditions to understand their dissociation pathways and energy distributions (Kawade et al., 2012).

Polymer Synthesis

2-Bromo-3-chlorothiophene has been used in the synthesis of polymers. For instance, its palladium-catalyzed polycondensation led to the production of high molecular weight and high regioregularity poly(3-hexylthiophene), a material of significant interest in polymer chemistry (Wang et al., 2010).

Safety And Hazards

When handling 2-Bromo-3-chlorothiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

2-bromo-3-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClS/c5-4-3(6)1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRHSJIWGVBMLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369161
Record name 2-bromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chlorothiophene

CAS RN

77893-68-6
Record name 2-bromo-3-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-3-chlorothiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Brahim, HB Ammar, JF Soulé… - Beilstein Journal of …, 2016 - beilstein-journals.org
… C3 also provides regioselectively the desired C5-arylated thiophenes 16 and 17 in good yields; whereas, a lower yield of 18 was obtained for the coupling of 2-bromo-3chlorothiophene …
Number of citations: 10 www.beilstein-journals.org
B Mariem, BA Hamed… - Beilstein Journal of …, 2016 - search.proquest.com
… C3 also provides regioselectively the desired C5-arylated thiophenes 16 and 17 in good yields; whereas, a lower yield of 18 was obtained for the coupling of 2-bromo-3chlorothiophene …
Number of citations: 1 search.proquest.com
A El Kassmi, F Fache, M Lemaire - Synthetic communications, 1994 - Taylor & Francis
… This last compound was obtained by nucleophilic aromatic substitution on 2-bromo-3-chlorothiophene 2 with cupper cyanide in DMF at 14OOC (GC yield … 2-bromo-3-chlorothiophene 2 …
Number of citations: 23 www.tandfonline.com
C Karmel, CZ Rubel, EV Kharitonova… - Angewandte …, 2020 - Wiley Online Library
… In contrast, the direct bromination of 3-chlorothiophene with NBS has been reported to form 2-bromo-3-chlorothiophene. Likewise, the sequential silylation and iodination of 3-…
Number of citations: 51 onlinelibrary.wiley.com
H Wang, H Lu, YN Chen, G Ran, A Zhang… - Advanced …, 2022 - Wiley Online Library
… Stille cross-coupling of compound 1 and 2-bromo-3-chlorothiophene with Pd(PPh 3 ) 2 Cl 2 as the catalyst precursor and DMF as the solvent afforded compound 2 in a yield of 79%. …
Number of citations: 52 onlinelibrary.wiley.com
IT Barnish, PE Cross, RP Dickinson… - Journal of Medicinal …, 1981 - ACS Publications
… The substituted bromothiophenes are all known with theexception of 2-bromo3-chlorothiophene, which was prepared by bromination of 3- chlorothiophene with IV-bromosuccinimide in …
Number of citations: 25 pubs.acs.org
W Gao, M Jiang, Z Wu, B Fan, W Jiang… - Angewandte …, 2022 - Wiley Online Library
… The formylation of 2-bromo-3-chlorothiophene was accomplished by quenching the lithiated intermediate with N,N-dimethylformamide (DMF) to afford 5-bromo4-chlorothiophene-2-…
Number of citations: 26 onlinelibrary.wiley.com
L Ye, Y Xie, K Weng, HS Ryu, C Li, Y Cai, H Fu, D Wei… - Nano Energy, 2019 - Elsevier
… First, 2-bromo-4-chlorothiophene was synthesized via a halogen dance reaction using 2-bromo-3-chlorothiophene with a high yield (> 90%). Then Br/Li exchanging was conducted to …
Number of citations: 67 www.sciencedirect.com
L Florentino, F Aznar, C Valdés - Chemistry–A European …, 2013 - Wiley Online Library
… Notably, the use of 2-bromo-3-chlorothiophene as a coupling partner also led to the corresponding trisubstituted alkene (Table 1, entry 22), widening the scope of the method to include …
D Deffieux, D Bonafoux, M Bordeau, C Biran… - …, 1996 - ACS Publications
Electrochemical trimethylsilylation of mono- and polyhalothiophenes (hal = Cl, Br) has been examined. In order to predict the selectivity of the reaction in accordance with the halogen …
Number of citations: 23 pubs.acs.org

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